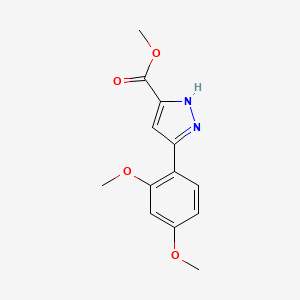
methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 2,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (OCH3) substituents at the 2nd and 4th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3,4-dimethoxyphenethylamine have been synthesized from precursors like vanillin . Protodeboronation of alkyl boronic esters has also been reported for related compounds .科学的研究の応用
Synthesis and Photophysical Properties
A study by Şenol et al. (2020) detailed the synthesis of new pyrazoline derivatives, including methyl 3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate and its isomer. These compounds were analyzed for their absorption and fluorescence properties, revealing solvent effects on their photophysical characteristics. The results indicated that solvent polarity significantly affects the photophysical properties of these molecules, exhibiting positive solvatochromism behavior with increased solvent polarity (Şenol, Bayrak, Menzek, Onganer, & Yaka, 2020).
Structural and Spectral Investigations
Viveka et al. (2016) conducted combined experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The research included characterization by NMR, FT-IR spectroscopy, and X-ray diffraction, alongside theoretical studies using density functional theory (DFT). These investigations provided insights into the molecular structure and electronic properties of the compound (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Catalysis and Chemical Reactions
The synthesis of tetrasubstituted thiophenes via a [3 + 2] annulation strategy was reported by Sahu et al. (2015), showcasing a method for generating complex molecules through the reaction of pyrazole derivatives. This study highlights the versatility of pyrazole compounds in facilitating novel chemical transformations and synthesizing new chemical entities with potential applications in various fields (Sahu, Gupta, Singh, Yadav, Panwar, Kumar, Ram, Kumar, & Pratap, 2015).
Coordination Polymers and Material Science
Roy et al. (2018) explored the use of a pyrazole-based unsymmetrical ligand for generating multifunctional materials, including a coordination polymer with cobalt(II) ions. This material exhibited single-ion magnetic (SIM) behavior and showed potential for selective dye degradation. The study demonstrates the application of pyrazole derivatives in creating materials with unique magnetic and environmental remediation properties (Roy, Adhikary, Mondal, & Mondal, 2018).
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the sm cross-coupling reaction, which is a key biochemical pathway in the synthesis of various organic compounds .
Result of Action
The compound may play a role in the formation of carbon–carbon bonds in the sm cross-coupling reaction , which is crucial in the synthesis of various organic compounds.
Action Environment
The sm cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-8-4-5-9(12(6-8)18-2)10-7-11(15-14-10)13(16)19-3/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSCYYALMPNHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


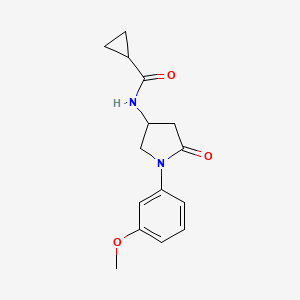

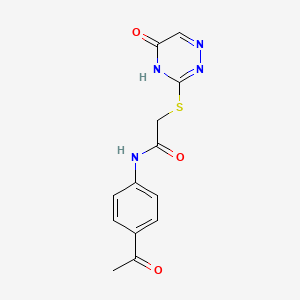

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2743233.png)

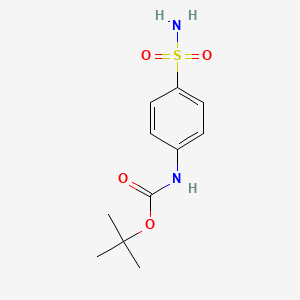

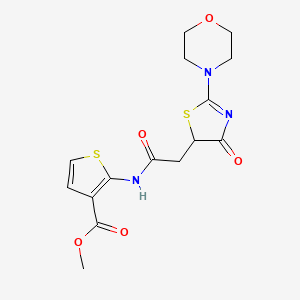

![2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2743243.png)

![N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2743251.png)